molecular formula C18H16Cl2N2O4S B3038492 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-23-5

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B3038492
CAS RN: 866040-23-5
M. Wt: 427.3 g/mol
InChI Key: WRZZZTICVCGHAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for Compound X involves several steps, including the introduction of the sulfonyl group, cyclization to form the pyrazolone ring, and subsequent functionalization. Researchers have explored various synthetic methods, such as condensation reactions, cyclizations, and selective substitutions. Detailed protocols can be found in relevant literature .


Molecular Structure Analysis

Compound X’s molecular structure is crucial for understanding its properties and interactions. The 2,5-dichlorophenyl group imparts steric effects, while the sulfonyl group may participate in hydrogen bonding. The pyrazolone ring contributes to its pharmacophore. Computational studies and X-ray crystallography have elucidated its 3D arrangement .

Scientific Research Applications

Synthesis and Biological Activities

Compounds with structures similar to the one have been synthesized and evaluated for their biological activities. For instance, a series of novel N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, have been synthesized and showed promising herbicidal and insecticidal activities. These compounds were characterized by various spectroscopic methods, and some exhibited favorable biological activities, which could imply potential applications in agriculture and pest control for compounds with similar structures (Wang et al., 2015).

Antimicrobial Activity

Another research avenue for such compounds involves their antimicrobial properties. Pyrazoline derivatives, particularly those incorporating phenyl sulfonyl groups, have been synthesized and tested for their antibacterial and antifungal activities. The results showed that these compounds exhibit significant antimicrobial properties, suggesting that similar compounds could be developed as new antimicrobial agents (Shah et al., 2014).

Anti-inflammatory and Anticancer Activity

Moreover, pyrazoline analogues, especially those with sulfonyl substituents, have been synthesized and evaluated for their anti-inflammatory effects, mediated by the inhibition of enzymes like phospholipase A2. Such compounds have shown potent anti-inflammatory effects, indicating potential therapeutic applications in treating inflammation-related diseases (Lokeshwari et al., 2017). Additionally, some of these compounds have been tested for their anticancer activities, showing promising results against certain cancer cell lines, which highlights the potential use of such molecules in cancer research and therapy (Gomha et al., 2014).

Mechanism of Action

Compound X’s biological activity remains an area of interest. Researchers have investigated its potential as an enzyme inhibitor, receptor modulator, or anti-inflammatory agent. Further studies are needed to elucidate its precise mechanism of action .

Future Directions

: Santa Cruz Biotechnology. 1-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride. : PubChem Compound Database. CID: 3734885. : Literature references not provided in the search results.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(2-hydroxyethyl)-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S/c1-12-15(9-10-23)18(24)21(14-5-3-2-4-6-14)22(12)27(25,26)17-11-13(19)7-8-16(17)20/h2-8,11,23H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZZZTICVCGHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

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